molecular formula C21H23N3O3S2 B2382037 N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252819-44-5

N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2382037
CAS RN: 1252819-44-5
M. Wt: 429.55
InChI Key: ZNTRECSSJWHKNI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformation

The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides demonstrate folded conformations around the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this folded conformation (Subasri et al., 2016). This structural motif suggests potential for specific molecular interactions in biological systems.

Dual Enzyme Inhibition

Compounds incorporating the thieno[2,3-d]pyrimidine scaffold, similar to the chemical structure , have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study found a classical analogue to be the most potent dual inhibitor of human TS and DHFR known, indicating the scaffold's high potential for dual enzyme inhibitory activity (Gangjee et al., 2008).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic signatures of compounds containing the thieno[2,3-d]pyrimidine core have been characterized, with density functional theory models confirming stereo-electronic interactions leading to stability. This analytical approach offers insights into the electronic and structural properties of these molecules, potentially guiding their application in drug design (Mary et al., 2022).

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been evaluated for their antitumor activity, with some compounds displaying potent anticancer activity against various human cancer cell lines. This research highlights the potential therapeutic applications of these compounds in oncology (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-13(2)7-9-24-20(27)19-17(8-10-28-19)23-21(24)29-12-18(26)22-16-6-4-5-15(11-16)14(3)25/h4-6,8,10-11,13H,7,9,12H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTRECSSJWHKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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